molecular formula C16H20N2O3 B13912266 tert-butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13912266
M. Wt: 288.34 g/mol
InChI Key: JPJVIDFMRCTPGG-UHFFFAOYSA-N
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Description

tert-Butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

    tert-Butyl Ester Formation: The final step involves the formation of the tert-butyl ester, which can be achieved through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in biological studies to investigate the mechanism of action of isoquinoline derivatives and their interactions with biological targets.

    Chemical Biology: It is used as a probe to study the biochemical pathways and molecular targets involved in various diseases.

    Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

tert-Butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as:

    This compound: Similar in structure but may have different substituents on the isoquinoline core.

    This compound: Similar in structure but may have different functional groups, such as an ester or amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 8-cyano-6-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-5-4-12-6-11(10-19)7-13(8-17)14(12)9-18/h6-7,19H,4-5,9-10H2,1-3H3

InChI Key

JPJVIDFMRCTPGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CO)C#N

Origin of Product

United States

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